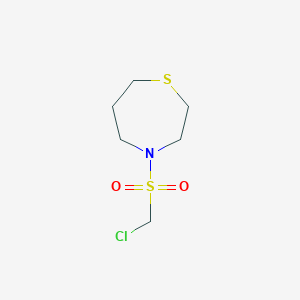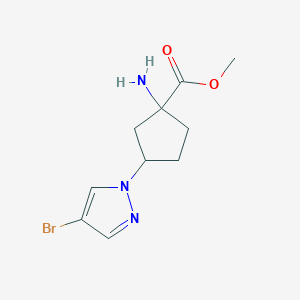![molecular formula C14H13NO2 B15314635 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine](/img/structure/B15314635.png)
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine is an organic compound that features both an epoxide group and a pyridine ring. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The compound is of interest in fields such as organic synthesis, materials science, and pharmaceuticals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine typically involves the reaction of 4-hydroxyphenylpyridine with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened and further oxidized to form diols or other oxygenated products.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, and primary amines are used under mild to moderate conditions.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylpyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine involves its interaction with molecular targets through its epoxide and pyridine functional groups. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane: Similar in structure but contains two epoxide groups.
4-{4-[(Oxiran-2-yl)methoxy]phenyl}butan-2-one: Contains a ketone group instead of a pyridine ring.
2-[4-[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide: Contains an acetamide group instead of a pyridine ring.
Uniqueness
4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine is unique due to the presence of both an epoxide group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-[4-(oxiran-2-ylmethoxy)phenyl]pyridine |
InChI |
InChI=1S/C14H13NO2/c1-3-13(16-9-14-10-17-14)4-2-11(1)12-5-7-15-8-6-12/h1-8,14H,9-10H2 |
InChI Key |
BFYWBRABUHDSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)

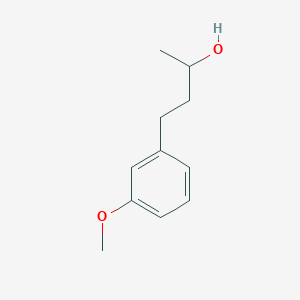

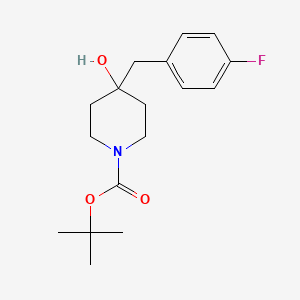
![Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate](/img/structure/B15314595.png)
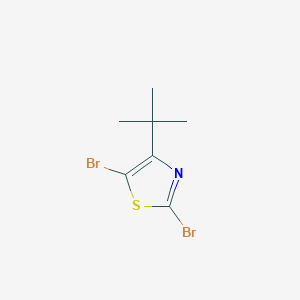


![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)
